3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
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Description
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H20FNO2S and its molecular weight is 357.44. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Research indicates that derivatives bearing furan, thiophene, and fluorophenyl moieties can exhibit significant antioxidant and anticancer activities. A study by Tumosienė et al. (2020) demonstrated that certain novel derivatives outperformed well-known antioxidants like ascorbic acid in DPPH radical scavenging assays. These compounds also showed cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).
Synthesis and Chemical Properties
Research on the synthesis of fluorine-containing compounds, such as those by Ramarao et al. (2004), showcases the utility of microwave-induced reactions for creating fluoro-substituted benzo[b]furans and related structures. This method provides a streamlined approach to synthesizing complex structures in good yield, which could be applicable to the synthesis of compounds like "3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide" for further study (Ramarao et al., 2004).
Photophysical Properties
The impact of solvent polarity on the photophysical properties of chalcone derivatives has been studied by Kumari et al. (2017). Their research on various furan-2-yl compounds indicates how intramolecular charge transfer (ICT) interactions are influenced by solvent polarity, affecting absorption and fluorescence characteristics. This research can provide insights into the electronic properties of "this compound" and its potential applications in materials science or as a fluorescent probe (Kumari et al., 2017).
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2S/c21-19-6-2-1-4-17(19)7-8-20(23)22(14-16-10-12-24-15-16)11-9-18-5-3-13-25-18/h1-6,10,12-13,15H,7-9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAKJLUYLUHVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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